molecular formula C21H25N3O3 B2861369 N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-2-methylbenzamide CAS No. 1203208-45-0

N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-2-methylbenzamide

Cat. No.: B2861369
CAS No.: 1203208-45-0
M. Wt: 367.449
InChI Key: MXXLFBAGYHMXHJ-UHFFFAOYSA-N
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Description

N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-2-methylbenzamide is a useful research compound. Its molecular formula is C21H25N3O3 and its molecular weight is 367.449. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Molecular Conformation

Research on compounds with structural similarities, such as fused tetracyclic systems containing azepane rings, has focused on understanding their crystal structures and molecular conformations. For example, a study by Toze et al. (2015) investigated the crystal structure of a compound with a fused tetracyclic system that includes an azepane ring, providing insights into the molecular conformations and intermolecular interactions within the crystal lattice Toze et al., 2015.

Catalysis and Chemical Synthesis

Compounds featuring azepane and related structures have been utilized in catalytic processes and chemical synthesis. Jain et al. (2016) described the use of a Pd(II)-catalyzed enantioselective α-C–H coupling of amines, including azepanes, to facilitate the synthesis of bioactive compounds and therapeutic agents, highlighting the importance of such structures in asymmetric synthesis Jain et al., 2016.

Photoreactivity and Chemical Transformations

The photoreactivity and chemical transformations of compounds containing azepane rings have been subjects of interest. Lattes et al. (1982) explored the photochemical and thermal rearrangement of oxaziridines, providing evidence supporting the stereoelectronic theory and highlighting the potential of azepane-containing compounds in photochemical applications Lattes et al., 1982.

Polymorphism and Material Properties

The study of polymorphism and material properties of compounds with azepane structures has also been reported. Fedorov et al. (2017) investigated the effect of pressure on two polymorphs of tolazamide, a compound featuring an azepane ring, to understand the impact of physical conditions on molecular packing and the potential for phase transitions Fedorov et al., 2017.

Organometallic Synthesis

Compounds structurally related to N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-2-methylbenzamide have been explored in organometallic synthesis. Rudler et al. (1996) discussed the formation of pyridine and dihydropyridine-stabilized alkylidene complexes of tungsten(0) and chromium(0), illustrating the versatility of dihydropyridines in organometallic chemistry Rudler et al., 1996.

Properties

IUPAC Name

N-[5-(azepane-1-carbonyl)-1-methyl-2-oxopyridin-3-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-15-9-5-6-10-17(15)19(25)22-18-13-16(14-23(2)21(18)27)20(26)24-11-7-3-4-8-12-24/h5-6,9-10,13-14H,3-4,7-8,11-12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXXLFBAGYHMXHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=CN(C2=O)C)C(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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